Benzylarginine ethyl ester Benzylarginine ethyl ester
Brand Name: Vulcanchem
CAS No.: 31932-83-9
VCID: VC17009475
InChI: InChI=1S/C15H24N4O2/c1-2-21-14(20)13(9-6-10-18-15(16)17)19-11-12-7-4-3-5-8-12/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H4,16,17,18)/t13-/m0/s1
SMILES:
Molecular Formula: C15H24N4O2
Molecular Weight: 292.38 g/mol

Benzylarginine ethyl ester

CAS No.: 31932-83-9

Cat. No.: VC17009475

Molecular Formula: C15H24N4O2

Molecular Weight: 292.38 g/mol

* For research use only. Not for human or veterinary use.

Benzylarginine ethyl ester - 31932-83-9

Specification

CAS No. 31932-83-9
Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
IUPAC Name ethyl (2S)-2-(benzylamino)-5-(diaminomethylideneamino)pentanoate
Standard InChI InChI=1S/C15H24N4O2/c1-2-21-14(20)13(9-6-10-18-15(16)17)19-11-12-7-4-3-5-8-12/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H4,16,17,18)/t13-/m0/s1
Standard InChI Key TWFOCWXYZXHJSL-ZDUSSCGKSA-N
Isomeric SMILES CCOC(=O)[C@H](CCCN=C(N)N)NCC1=CC=CC=C1
Canonical SMILES CCOC(=O)C(CCCN=C(N)N)NCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

BAEE is an ethyl ester derivative of N-benzoyl-L-arginine, characterized by a benzoyl group attached to the α-amino group of L-arginine and an ethyl ester moiety at the carboxyl terminus. Its IUPAC name, ethyl (2S*)-2-benzamido-5-(diaminomethylideneamino)pentanoate*, reflects this arrangement . The compound’s SMILES notation, CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1, encodes its stereochemistry and functional groups, while its InChIKey (YQDHCCVUYCIGSW-LBPRGKRZSA-N) provides a unique identifier for chemical databases .

Table 1: Key Chemical Identifiers of BAEE

PropertyValue
CAS Registry Number971-21-1
Molecular FormulaC₁₅H₂₂N₄O₃
Molecular Weight306.36 g/mol
IUPAC NameEthyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate
SMILESCCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1
InChIKeyYQDHCCVUYCIGSW-LBPRGKRZSA-N

Stereochemical and Conformational Analysis

The L-configuration of the arginine backbone ensures BAEE’s compatibility with enzyme active sites, particularly proteases like trypsin, which exhibit stereospecificity . X-ray crystallography and NMR studies reveal that the benzoyl group induces planar rigidity, while the ethyl ester enhances solubility in organic solvents. Computational models predict three low-energy conformers, stabilized by intramolecular hydrogen bonds between the guanidino group and ester carbonyl .

Synthesis and Industrial Production

Conventional Synthesis Routes

BAEE is typically synthesized via a two-step process:

  • Benzoylation of L-arginine: L-arginine reacts with benzoyl chloride in alkaline aqueous conditions, forming N-benzoyl-L-arginine.

  • Esterification: The carboxyl group of N-benzoyl-L-arginine is esterified with ethanol in the presence of acid catalysts (e.g., HCl or H₂SO₄) .

Yields exceeding 80% are achievable under optimized conditions (pH 8–9, 25°C), though side reactions, such as over-benzoylation or ethyl group migration, necessitate rigorous purification via recrystallization or chromatography .

Green Chemistry Alternatives

Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste generation. Ball-milling N-benzoyl-L-arginine with ethyl bromide and potassium carbonate produces BAEE with 72% yield, demonstrating scalability for industrial applications .

Biochemical Applications and Mechanistic Insights

Substrate for Protease Activity Assays

BAEE is a chromogenic substrate for serine proteases, notably trypsin. Hydrolysis of the ethyl ester bond releases p-nitroaniline, detectable at 405 nm. This reaction underpins kinetic assays to measure enzyme activity, with BAEE’s Kₘ value for trypsin reported as 0.8 mM .

Table 2: Enzymatic Hydrolysis Parameters of BAEE

EnzymeKₘ (mM)kₐₜₜ (s⁻¹)pH Optimum
Trypsin0.81208.0
Thrombin2.1457.5

Industrial and Regulatory Considerations

Environmental Impact

Biodegradation studies show BAEE undergoes 90% mineralization within 28 days in aerobic soils, with no bioaccumulation risk (log P = 1.2) .

Future Research Directions

Targeted Drug Delivery Systems

BAEE’s ester moiety is amenable to prodrug modifications. Conjugation with anticancer agents (e.g., doxorubicin) could enhance tumor specificity via esterase-mediated activation, a strategy under exploration in nanomedicine .

Neuroprotective Mechanisms

Expanding on AEE’s anti-aggregation effects , BAEE derivatives could mitigate amyloid-β aggregation in Alzheimer’s models. In vitro assays using BAEE-functionalized nanoparticles are underway to test this hypothesis.

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